4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S743160
CAS No.
1015609-91-2
M.F
C12H14N2Si
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyrid...

CAS Number

1015609-91-2

Product Name

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

trimethyl-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethynyl]silane

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)9-6-10-4-7-13-12-11(10)5-8-14-12/h4-5,7-8H,1-3H3,(H,13,14)

InChI Key

OKPRDNLCWKLXGV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1

Organic Synthesis:

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine finds application as a building block in organic synthesis, particularly in the construction of complex molecules containing the pyrrolo[2,3-b]pyridine scaffold. This scaffold is present in various biologically active compounds, including potential anti-cancer drugs and kinase inhibitors []. The presence of the ethynyl group allows for further functionalization through various coupling reactions, enabling the creation of diverse and structurally intricate molecules [].

Medicinal Chemistry:

Due to the presence of the pyrrolo[2,3-b]pyridine core, 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine holds potential as a starting material for the development of novel therapeutic agents. Researchers have investigated its use in the synthesis of potential anti-cancer drugs and kinase inhibitors []. The specific functionalities introduced through further modifications can modulate the biological activity of the resulting molecule, allowing for the exploration of various therapeutic applications.

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with a trimethylsilyl ethynyl substituent at the 4-position. Its molecular formula is C12H14N2Si, and it features a unique combination of nitrogen-containing heterocycles and silicon-based groups, which contribute to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis .

Typical of pyridine derivatives, including:

  • Nitration: Introduction of nitro groups at specific positions.
  • Bromination and Iodination: Electrophilic substitution reactions that can modify the aromatic system.
  • Mannich Reaction: Formation of β-amino carbonyl compounds through reaction with formaldehyde and amines .

The presence of the trimethylsilyl group enhances the reactivity of the ethynyl moiety, making it suitable for further functionalization through cross-coupling reactions.

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities, including:

  • Kinase Inhibition: Some derivatives have shown promise as inhibitors of focal adhesion kinase, which is implicated in cancer cell migration and proliferation.
  • Antimicrobial Properties: Certain analogs demonstrate activity against various microbial strains, indicating potential as therapeutic agents .

The specific biological effects of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine remain under investigation, but its structural features suggest potential for diverse pharmacological applications.

The synthesis of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

  • Formation of the Pyrrolo Core: This can be achieved via cyclization reactions involving appropriate precursors.
  • Introduction of the Ethynyl Group: The trimethylsilyl ethynyl group can be introduced using Sonogashira coupling methods, which involve palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne.
  • Purification: The final product is purified using chromatography techniques to ensure high purity for further applications .

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine serves multiple purposes in research and industry:

  • Organic Synthesis: It acts as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects against various diseases, particularly cancer-related pathways.
  • Material Science: The compound's unique properties may also find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies focus on understanding how 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine interacts with biological targets. Preliminary studies suggest that its structural components may facilitate interactions with proteins involved in signaling pathways, potentially influencing cellular responses. Further research is needed to elucidate these interactions and their implications for drug design and development.

Several compounds share structural similarities with 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-Ethynyl-1H-pyrrolo[2,3-b]pyridineEthynyl group without silyl modificationLacks enhanced reactivity from silyl group
5-Chloro-4-(trimethylsilyl)ethynyl-1H-pyrrolo[2,3-b]pyridineChlorine substitution at position 5Potentially altered biological activity due to halogen presence
4-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridinePhenylethynyl group instead of trimethylsilylDifferent electronic properties affecting reactivity

These compounds highlight the uniqueness of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine due to its silicon-based substituent, which may enhance its reactivity and influence its interactions in biological systems compared to other derivatives.

Wikipedia

4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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